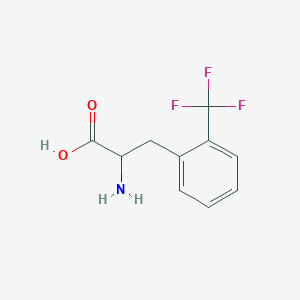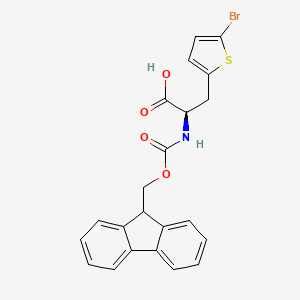
Fmoc-D-2-(5-bromothienyl)alanine
Übersicht
Beschreibung
Fmoc-D-2-(5-bromothienyl)alanine is a synthetically designed amino acid. It is used for research and development purposes . It is not intended for medicinal or household use .
Synthesis Analysis
Fmoc-D-2-(5-bromothienyl)alanine is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .Molecular Structure Analysis
The molecular formula of Fmoc-D-2-(5-bromothienyl)alanine is C22H18BrNO4S . The InChI code is 1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 .Physical And Chemical Properties Analysis
Fmoc-D-2-(5-bromothienyl)alanine has a molecular weight of 472.35 g/mol . It is a white to off-white solid . The freezing/melting point is 158.1°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Glycobiology
Fmoc-D-2-(5-bromothienyl)alanine, as part of the Fmoc group of amino acids, has been used in the synthesis of complex glycoclusters. These glycoclusters mimic multivalent carbohydrate ligands, essential in glycobiology. The study by Katajisto et al. (2002) demonstrates the use of Fmoc amino acids in constructing glycoconjugates on solid supports, which has significant implications in studying carbohydrate binding and its applications in biological systems (Katajisto et al., 2002).
Self-Assembly and Hydrogelation
The self-assembly features of Fmoc-modified amino acids are critical for their applications in various fields. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and short peptides, highlighting their potential in cell cultivation, bio-templating, drug delivery, and therapeutic applications (Tao et al., 2016). Similarly, Ryan et al. (2010) explored how the halogenation of the side-chain in Fmoc-phenylalanine derivatives impacts their self-assembly and hydrogelation, demonstrating the ability to tune these processes through minimal atomic substitutions (Ryan et al., 2010).
Enzyme-Driven Dynamic Peptide Libraries
Das et al. (2009) described the use of dynamic combinatorial libraries (DCL) with Fmoc-amino acids to discover self-assembling nanostructures. This process, driven by enzymatic exchange, highlights a novel approach in evolving nanomaterials based on peptide libraries (Das et al., 2009).
Solid Phase Peptide Synthesis
Fields and Noble (2009) discussed the advancement of Fmoc amino acids in solid phase peptide synthesis. This method has led to significant syntheses, such as biologically active peptides and small proteins, showcasing the versatility of Fmoc amino acids in peptide synthesis (Fields & Noble, 2009).
Optical Property Modulation
Tao et al. (2015) investigated the modulation of optical properties of the Fmoc group through pH-dependent self-assembly, highlighting its potential in material sciences and nanotechnology (Tao et al., 2015).
Chiral Separation and Electrophoresis
Chen et al. (2006) and Miao et al. (2017) explored the chiral separation of amino acids using Fmoc derivatives, demonstrating the utility of Fmoc amino acids in analytical chemistry, particularly in capillary electrophoresis and chiral separations (Chen et al., 2006), (Miao et al., 2017).
Safety And Hazards
Fmoc-D-2-(5-bromothienyl)alanine should be handled with adequate ventilation . Dust formation should be avoided, and it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
(2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLVFDGUSJGFG-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130977 | |
| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-2-(5-bromothienyl)alanine | |
CAS RN |
220497-83-6 | |
| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



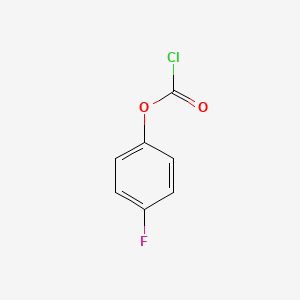
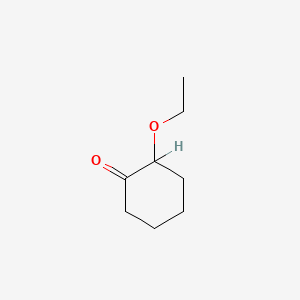
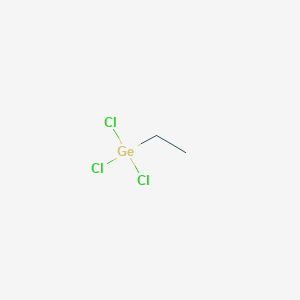

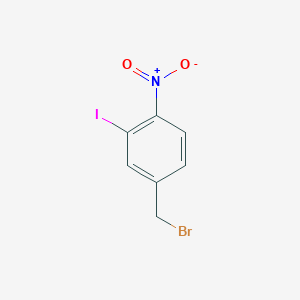
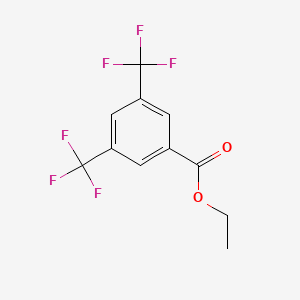
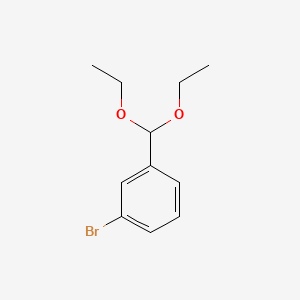
![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)
![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)

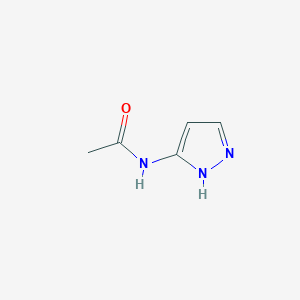
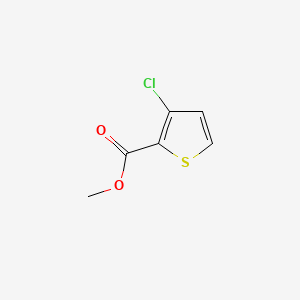
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)
